molecular formula C9H8O3 B112643 3-Formyl-5-methylbenzoic acid CAS No. 4481-27-0

3-Formyl-5-methylbenzoic acid

Cat. No.: B112643
CAS No.: 4481-27-0
M. Wt: 164.16 g/mol
InChI Key: SFULMLBWHKPCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-5-methylbenzoic acid: is an aromatic carboxylic acid with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol . . This compound is characterized by the presence of a formyl group (-CHO) and a methyl group (-CH3) attached to a benzene ring, along with a carboxylic acid group (-COOH). It is a white to off-white solid that is slightly soluble in solvents like dimethyl sulfoxide and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Formyl-5-methylbenzoic acid can be achieved through several methods. One common approach involves the oxidation of 3-hydroxymethyl-5-methylbenzoic acid methyl ester using pyridinium chlorochromate in dichloromethane . The reaction is carried out at room temperature, and the product is purified through silica gel column chromatography.

Industrial Production Methods:

In industrial settings, the production of this compound may involve the nitration of methyl 3-methylbenzoate followed by reduction and hydrolysis steps . This method is favored for its high selectivity and environmentally friendly process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Formyl-5-methylbenzoic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the formyl and methyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various electrophiles in the presence of catalysts like aluminum chloride.

Major Products:

    Oxidation: 3-Carboxy-5-methylbenzoic acid.

    Reduction: 3-Hydroxymethyl-5-methylbenzoic acid.

    Substitution: Substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

3-Formyl-5-methylbenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of various aromatic compounds . It serves as a building block for the synthesis of complex molecules.

Biology and Medicine:

In biological research, this compound is studied for its potential biological activities and interactions with biomolecules. It may be used in the development of pharmaceuticals and other bioactive compounds .

Industry:

In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Formyl-5-methylbenzoic acid involves its reactivity with various chemical reagents and biological molecules. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form esters and amides. The compound’s interactions with enzymes and other proteins are of particular interest in biochemical studies .

Comparison with Similar Compounds

Uniqueness:

3-Formyl-5-methylbenzoic acid is unique due to the presence of both a formyl and a methyl group on the benzene ring, which influences its reactivity and applications in synthesis and research.

Properties

IUPAC Name

3-formyl-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFULMLBWHKPCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a 1 liter 4-necked round-bottomed flask were placed 500 ml of methylene chloride and cooled down to -78° C. 41.3 g (0.33 mole) of oxalyl chloride were added slowly, followed by dropwise addition of 56.4 g (0.72 mole) of dry dimethylsulfoxide in 30 ml of methylene chloride, all the while keeping the temperature below -70° C. After the addition was completed the reaction mixture was stirred at -78° C. for 30 minutes and 60 g (0.36 mole) of the previously prepared 3-hydroxymethyl-5-methylbenzoic acid were added in 1 portion, followed by dropwise addition of 131.4 g (1.3 mole) of triethylamine, keeping the temperature below -65° C. during each of the additions. The reaction mixture was then warmed up slowly to room temperature, stirred for 90 minutes and then washed with 2% aqueous sodium hydroxide (3×500 ml). The combined basic layers were washed with hexane once and acidified with concentrated hydrochloric acid and then extracted with ethyl acetate (4×500 ml). The combined organic layers were washed with water (1×500 ml) and then with brine (1×300 ml) and dried over anhydrous magnesium sulfate. The solvent was then eliminated in a rotavap. The resulting oily product was triturated with hexane and filtered yielding 52 g (88%) 3-formyl-5-methylbenzoic acid as a tan solid.
Quantity
41.3 g
Type
reactant
Reaction Step One
Quantity
56.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
131.4 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 3-bromomethyl-5-methyl-benzoic acid (3.90 g, 17 mmol) in water (30 mL) and MeCN (30 mL), Cu(NO3)2 hemipentahydrate (12.77 g, 68 mmol) followed by water (50 mL) was added. The turquoise mixture was refluxed for 2 h before it was concentrated to about half of the original volume. The dark green solution was extracted three times with EA (150 mL). The org. extracts were washed twice with water (2×50 mL), combined, dried over Na2SO4, filtered and concentrated. The white residue was separated by prep. HPLC (XBridge Prep C18, 30×75 mm, 5 μm, 95% MeCN in water containing 0.5% of formic acid) to give 3-hydroxymethyl-5-methyl-benzoic acid as a white solid (897 mg; LC-MS*: tR=0.17 min; [M−1]−=164.86), along with the title compound as a white solid (160 mg). To a solution of the above 3-hydroxymethyl-5-methyl-benzoic acid (947 mg, 5.70 mmol) in MeCN (40 mL), MnO2 (1.49 g, 17.1 mmol) was added and the resulting mixture was stirred at 80° C. for 16 h before another portion of MnO2 (1.21 g, 13.9 mmol) and acetonitrile (40 mL) was added and stirring was continued at 80° C. for 4 h. The mixture was filtered over a glass fibre filter, the colourless filtrate was concentrated and purified by prep. HPLC (as above) to give the title compound (504 mg) as a white solid. LC-MS*: tR=0.26 min; [M−1]−=162.88; 1H NMR (D6-DMSO): δ 2.47 (s, 3H), 7.96 (s, 1H), 8.07 (s, 1H), 8.26 (s, 1H), 10.06 (s, 1H), 13.28 (m, 1H).
Quantity
947 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.49 g
Type
catalyst
Reaction Step One
Name
Quantity
1.21 g
Type
catalyst
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.